molecular formula C26H25NO5S B3755409 methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3755409
M. Wt: 463.5 g/mol
InChI Key: CRGCWMKYQOFISM-WYMLVPIESA-N
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Description

Methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A cyclopenta[b]thiophene core, a fused bicyclic system providing rigidity and planar geometry.
  • A methyl ester group at position 3, influencing solubility and reactivity.
  • A propenoylamino side chain at position 2, with a conjugated (2E)-configuration enhancing electronic delocalization.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-30-21-15-17(11-13-20(21)32-16-18-7-4-3-5-8-18)12-14-23(28)27-25-24(26(29)31-2)19-9-6-10-22(19)33-25/h3-5,7-8,11-15H,6,9-10,16H2,1-2H3,(H,27,28)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGCWMKYQOFISM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, thiophenes, and various coupling reagents. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, or water. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations Across Analogues

The target compound shares a cyclopenta[b]thiophene or benzo[b]thiophene core with several analogues, but differences in substituents and functional groups lead to distinct physicochemical and biological properties. Key variations include:

Compound Name & Source Core Structure Ester Group Substituent on Propenoyl/Acyl Group Key Features
Target Compound Cyclopenta[b]thiophene Methyl 4-Benzyloxy-3-methoxyphenyl High steric bulk, potential for hydrogen bonding via methoxy/benzyloxy groups
Ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Ethyl 3,4-Dimethoxyphenyl Enhanced electron-donating methoxy groups; may improve solubility
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Ethyl 2,5-Dimethoxyphenyl Altered substitution pattern; reduced steric hindrance compared to 3,4-dimethoxy
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Ethyl 4-Phenylbenzoyl Rigid biphenyl system; increased hydrophobicity
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Ethyl Phenylthioureido Thiourea moiety introduces hydrogen-bonding capacity; reported antifungal/antibacterial activity
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Methyl Diphenylacetyl Bulky diphenyl group; potential for π-stacking interactions
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Benzo[b]thiophene Ethyl 4-Hydroxyphenyl with ethoxy-oxoethyl chain Extended aliphatic chain; hydroxyl group enhances polarity

Impact of Substituents on Properties

  • Electronic Effects: Methoxy and benzyloxy groups (target compound, ) act as electron donors, altering electron density across the propenoyl-thiophene system.
  • Steric Effects : Bulky substituents (e.g., diphenylacetyl , benzyloxy ) may hinder molecular packing, affecting crystallinity and solubility.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a thiophene-core precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) with an α,β-unsaturated carbonyl derivative (e.g., (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl chloride) under anhydrous conditions. Piperidine or acetic acid may catalyze Knoevenagel-type condensations .
  • Step 2: Esterification or functional group protection, often using methanol or ethyl chloroformate in aprotic solvents (e.g., DMF) .
  • Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction completion .

Basic: Which characterization techniques confirm structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify substituent positions and stereochemistry (e.g., the (2E)-configured propenoyl group) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • Elemental Analysis: Validates C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs): The methoxycarbonyl and benzyloxy groups decrease electron density on the thiophene ring, favoring nucleophilic aromatic substitutions. Computational studies (DFT) predict reactivity at the α-position of the cyclopenta[b]thiophene core .
  • Experimental Validation: Hammett constants (σ) correlate substituent electronic effects with reaction rates in Suzuki-Miyaura couplings .

Advanced: What computational methods predict biological target interactions?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin (PDB ID: 1SA0). The propenoyl group shows π-π stacking with Phe residues .
  • MD Simulations: GROMACS assesses binding stability (e.g., RMSD < 2 Å over 100 ns) .
  • Pharmacophore Mapping: Identifies critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for kinase inhibition .

Data Contradiction: How to resolve discrepancies in reported biological activity (e.g., IC₅₀ variability)?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
  • Solubility Adjustments: DMSO concentration should not exceed 0.1% to avoid cytotoxicity artifacts .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) to identify outliers .

Advanced: What strategies improve metabolic stability without compromising activity?

Answer:

  • Structural Modifications: Replace the methyl ester with a tert-butyl group to reduce esterase-mediated hydrolysis .
  • Prodrug Approach: Convert the free amino group to a carbamate derivative for controlled release in vivo .
  • In Vitro Liver Microsome Assays: Quantify half-life (t₁/₂) using HPLC to guide optimization .

Biological Evaluation: What methods assess enzyme inhibition (e.g., COX-2)?

Answer:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures prostaglandin E₂ reduction in LPS-induced macrophages .
  • Fluorescence Polarization: Competes with fluorescent COX-2 substrates (e.g., celecoxib derivatives) .
  • Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?

Answer:

  • Analog Synthesis: Vary substituents on the benzyloxy group (e.g., -F, -NO₂) and measure cytotoxicity against NCI-60 panels .
  • Topological Polar Surface Area (TPSA): Correlate TPSA (calculated via Molinspiration) with blood-brain barrier permeability .
  • 3D-QSAR: CoMFA or CoMSIA models identify steric/electrostatic hotspots for activity .

Reaction Mechanisms: How to investigate cyclization side reactions during synthesis?

Answer:

  • In Situ IR Spectroscopy: Monitors carbonyl stretching (1700–1750 cm⁻¹) to detect unintended cyclization .
  • Isolation of Intermediates: Use flash chromatography to isolate and characterize byproducts (e.g., lactams) .
  • Computational Modeling: Gaussian 09 calculates transition-state energies for competing pathways .

Advanced: What are the implications of solid-state vs. solution-phase reactivity?

Answer:

  • X-ray Crystallography: Reveals conformational locking (e.g., planar thiophene ring) that may hinder solution-phase reactivity .
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in SNAr reactions .
  • Diffusion-Ordered NMR (DOSY): Quantifies aggregation states in solution that alter reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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